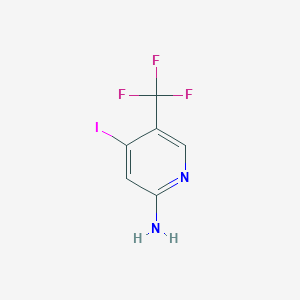

2-Amino-4-iodo-5-(trifluoromethyl)pyridine

説明

Historical Context and Discovery

The development of this compound traces its origins to the broader evolution of fluorinated organic chemistry, which began with Swarts' pioneering work in 1898 on aromatic compounds bearing trifluoromethyl groups. The systematic exploration of trifluoromethylpyridine derivatives gained momentum in the latter half of the 20th century, driven by the recognition of fluorine's unique contributions to biological activity and chemical stability.

The specific class of amino-trifluoromethylpyridine compounds was first systematically investigated in the 1980s, as documented in early patent literature describing novel synthetic pathways for these intermediates. The development of 2-amino-4-trifluoromethylpyridine compounds was initially motivated by their potential as starting materials for producing imidazopyridines and other heterocyclic systems with enhanced biological properties. The introduction of iodo substituents represented a significant advancement, as the iodine atom provides a highly reactive site for further functionalization through various coupling reactions.

Historical synthesis methods for amino-trifluoromethylpyridines typically involved the reaction of halogeno-trifluoromethylpyridine compounds with ammonia at elevated temperatures ranging from 50 to 200°C. The process required careful optimization of reaction conditions, including the use of catalysts such as cuprous chloride and precise control of ammonia concentrations to achieve acceptable yields while minimizing decomposition. These early synthetic approaches established the foundation for more sophisticated methods that would eventually enable the selective introduction of iodo substituents.

Relevance in Contemporary Chemical Research

Contemporary research has positioned this compound as a crucial intermediate in multiple areas of chemical synthesis and drug discovery. The compound's significance stems from the combination of its functional groups, each contributing distinct reactivity patterns that can be exploited for selective transformations. The trifluoromethyl group enhances lipophilicity and metabolic stability, properties that are particularly valuable in pharmaceutical applications.

Current synthetic methodologies have expanded the utility of this compound through advanced cross-coupling reactions, particularly copper-catalyzed trifluoromethylation protocols that demonstrate high efficiency and selectivity. These methods have enabled researchers to construct complex molecular architectures incorporating the this compound framework with improved yields and reduced reaction times compared to traditional approaches.

The agrochemical industry has embraced trifluoromethylpyridine derivatives, with more than 20 new compounds containing this moiety acquiring International Organization for Standardization common names over recent decades. In the pharmaceutical sector, five pharmaceutical and two veterinary products containing trifluoromethylpyridine structures have received market approval, with numerous candidates currently undergoing clinical trials. This trend underscores the continuing relevance of compounds like this compound as building blocks for next-generation therapeutics.

Recent advances in metalation and functionalization techniques have further enhanced the synthetic utility of halogenated trifluoromethylpyridines. Site-selective lithiation followed by electrophilic trapping has emerged as a powerful strategy for introducing additional functionality while preserving the integrity of the existing substituents. These developments have positioned this compound at the forefront of modern synthetic organic chemistry.

Overview of Pyridine Derivatives with Trifluoromethyl and Iodo Substituents

The family of pyridine derivatives containing both trifluoromethyl and iodo substituents represents a diverse class of compounds with varying substitution patterns and corresponding reactivity profiles. These compounds share common synthetic challenges and opportunities while offering distinct advantages depending on their specific substitution patterns. The systematic study of these derivatives has revealed important structure-activity relationships that guide the design of new synthetic targets.

2,3-Dichloro-4-iodo-5-(trifluoromethyl)pyridine exemplifies the complexity achievable within this compound class, featuring multiple halogen substituents that provide numerous reactive sites for further elaboration. This compound demonstrates the feasibility of incorporating multiple halogens alongside the trifluoromethyl group, enabling sophisticated synthetic strategies that exploit the differential reactivity of chlorine and iodine atoms. The synthesis of such highly substituted derivatives typically requires multi-step approaches with careful control of reaction conditions to achieve selective transformations.

The 4-iodo-2-(trifluoromethyl)pyridine scaffold has found particular utility in pharmaceutical research, serving as a reagent in the synthesis of aminoisoindoles targeting β-site amyloid precursor protein cleaving enzyme 1. This application highlights the importance of positional isomers within the trifluoromethyl-iodo-pyridine family, as subtle changes in substitution patterns can dramatically alter biological activity and synthetic accessibility.

Comparative analysis of different substitution patterns reveals that the position of the trifluoromethyl group significantly influences both the electronic properties and synthetic accessibility of these compounds. The 5-position trifluoromethyl substitution in this compound provides optimal electronic balance, facilitating selective reactions at the amino and iodo positions while maintaining structural integrity during harsh reaction conditions.

Scope and Objectives of the Review

This comprehensive analysis of this compound aims to provide a thorough examination of the compound's chemical properties, synthetic methodologies, and research applications within the broader context of halogenated pyridine chemistry. The review systematically addresses the historical development of this compound class while highlighting contemporary advances that have expanded its synthetic utility and application scope.

The primary objectives encompass a detailed investigation of the structural features that distinguish this compound from related compounds, with particular emphasis on how the specific arrangement of functional groups influences reactivity and selectivity in chemical transformations. The analysis will examine synthetic pathways that have been developed for accessing this compound, including both traditional methods and modern approaches that leverage advanced catalytic systems.

A critical evaluation of the compound's role in contemporary research will be presented, focusing on its applications as a synthetic intermediate in pharmaceutical and agrochemical development. The review will explore how the unique combination of amino, iodo, and trifluoromethyl substituents provides distinct advantages in complex molecule synthesis, particularly in the context of cross-coupling reactions and nucleophilic substitution processes.

特性

IUPAC Name |

4-iodo-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3IN2/c7-6(8,9)3-2-12-5(11)1-4(3)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYREHGAPQGKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of pyridine derivatives often involves several key steps, including halogenation, amination, and the introduction of trifluoromethyl groups. Here are some general strategies:

- Halogenation : Pyridine rings can be halogenated using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) to introduce iodine atoms.

- Amination : Amino groups can be introduced via nucleophilic substitution reactions using ammonia or amines.

- Trifluoromethylation : Trifluoromethyl groups can be introduced using reagents like trifluoromethyl iodide (CF3I) or through metal-catalyzed reactions.

Analysis of Reaction Conditions

The choice of reaction conditions, such as temperature, solvent, and catalyst, is crucial for optimizing yields and minimizing by-products. For example, amination reactions often require elevated temperatures and pressures, while halogenation reactions may proceed efficiently at room temperature.

Data Tables and Research Findings

Due to the lack of specific data on 2-amino-4-iodo-5-(trifluoromethyl)pyridine, we can consider related compounds for insights:

化学反応の分析

Nucleophilic Aromatic Substitution

The iodine atom at the 4-position undergoes nucleophilic displacement due to activation by the electron-withdrawing trifluoromethyl group. Common nucleophiles include amines, alkoxides, and thiols.

Key Data:

| Nucleophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | DMAc, NaH, 80–95°C | 2-(2',5'-Dimethylpyrrole)-5-(trifluoromethyl)pyridine | 87% | , |

| Methanol | KOH, EtOH, 25°C | 4-Methoxy derivative | 71% |

Mechanistic Insight : The trifluoromethyl group enhances the electrophilicity of the adjacent carbon, facilitating iodine substitution via an SAr pathway. Steric hindrance from the trifluoromethyl group may influence regioselectivity .

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed couplings, enabling the introduction of aryl, alkyne, or alkyl groups.

Suzuki Coupling

Reaction with aryl boronic acids under Pd catalysis yields biaryl derivatives:

| Boronic Acid | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh) | Toluene, 80°C | 4-(4-Methoxyphenyl) derivative | 88% |

Sonogashira Coupling

Alkyne incorporation is achieved using trimethylsilylacetylene or terminal alkynes:

| Alkyne | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| TMS-acetylene | Pd/C, CuI | 120°C, inert atmosphere | Alkyne-functionalized pyridine | 79% |

Note : Microwave-assisted Sonogashira reactions reduce reaction times to <1 hour with comparable yields .

Cyclization Reactions

The amino group facilitates cyclization to form fused heterocycles:

Triazolo[1,5-a]pyridine Formation

Reaction with hydrazides under microwave conditions produces triazolopyridines:

| Hydrazide | Conditions | Product | Yield |

|---|---|---|---|

| 4-Methoxybenzohydrazide | Microwave, 120°C | Triazolo[1,5-a]pyridine | 83% |

Amino Group Alkylation

The amino group reacts with alkyl halides or benzyl bromides to form secondary amines:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl bromide | NaH, DMAc, 30–40°C | N-Benzyl derivative | 65% |

Reduction of Iodo Substituent

Catalytic hydrogenation removes iodine selectively:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C, H (1.6 MPa) | 100°C, 3 h | 2-Amino-5-(trifluoromethyl)pyridine | 71% |

科学的研究の応用

2-Amino-4-iodo-5-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances lipophilicity and biological activity, making it suitable for drug development.

Case Study: Antimicrobial Agents

Research indicates that derivatives of trifluoromethylpyridines exhibit significant antimicrobial activity. For instance, compounds derived from this compound have been studied for their effectiveness against resistant strains of bacteria, showcasing potential as new antibiotic agents .

Agrochemical Applications

In agrochemistry, this compound is utilized as a precursor for developing herbicides and pesticides. The trifluoromethyl group is known to improve the efficacy and environmental stability of agrochemicals.

Case Study: Herbicide Development

A study demonstrated that derivatives of this compound can inhibit specific plant enzymes, leading to effective weed control without harming crops . This specificity is crucial for sustainable agricultural practices.

Toxicity and Safety

While this compound shows promising applications, it is essential to consider its safety profile. Toxicological assessments indicate that exposure should be minimized due to potential health risks associated with iodine and trifluoromethyl groups .

作用機序

The mechanism of action of 2-Amino-4-iodo-5-(trifluoromethyl)pyridine depends on its application:

Pharmaceuticals: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.

Agrochemicals: It targets essential biological pathways in pests, leading to their inhibition or death.

類似化合物との比較

Substituent Variations and Physicochemical Properties

The table below compares key properties of 2-amino-4-iodo-5-(trifluoromethyl)pyridine with similar pyridine derivatives:

Key Observations :

- Molecular Weight : The iodine atom significantly increases molecular weight compared to chlorine or hydroxyl analogs.

- Electronic Effects : The trifluoromethyl group reduces electron density on the pyridine ring, making the compound less reactive toward electrophilic substitution but more amenable to nucleophilic attacks .

- Solubility: The amino group improves aqueous solubility relative to non-polar analogs like 5-Iodo-2-(trifluoromethyl)pyridine.

Industrial and Pharmaceutical Relevance

- Agrochemicals : Trifluoromethylpyridines are key intermediates in insecticides (e.g., sarolaner, lotilaner) . The iodine substituent in this compound could improve binding to target proteins.

- Dye-Sensitized Solar Cells : Pyridine-based ligands with -CF₃ groups enhance photostability in ruthenium complexes (e.g., TF1–TF4 sensitizers) .

生物活性

2-Amino-4-iodo-5-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C6H4F3IN2 |

| Molecular Weight | 292.01 g/mol |

| CAS Number | 1365963-93-4 |

This compound features a pyridine ring substituted with an amino group, an iodine atom, and a trifluoromethyl group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Studies indicate that the iodine atom may also play a role in the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Pharmacological Effects

Research has shown that compounds with similar structures exhibit various pharmacological effects, including:

- Inhibition of Nitric Oxide Synthase (NOS) : Compounds based on the 2-amino-pyridine scaffold have demonstrated significant inhibitory activity against neuronal nitric oxide synthase (nNOS) with the potential for neuroprotective effects .

- Antioxidant Activity : Some studies suggest that derivatives of pyridine compounds can exhibit antioxidant properties, which may help in mitigating oxidative stress in cells .

Case Studies

- Neuronal NOS Inhibition : A study highlighted the development of a series of compounds based on the 2-amino-pyridine structure that showed potent inhibition of nNOS. The lead compound displayed a Ki value of 30 nM against human nNOS, indicating strong selectivity and potency .

- Antioxidant Properties : Another investigation into similar fluorinated pyridine derivatives revealed promising antioxidant activity through ORAC assays. These compounds were shown to reduce oxidative stress markers in microglial cells, suggesting potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis

A comparative analysis with other related compounds can provide insights into the unique biological activities associated with this compound.

| Compound | Biological Activity | Remarks |

|---|---|---|

| 2-Amino-pyridine | nNOS Inhibition | Potent but less selective |

| 4-Iodo-2-(trifluoromethyl)pyridine | Antioxidant Activity | Moderate activity |

| 2-Amino-4-chloro-5-(trifluoromethyl)pyridine | Reduced potency compared to iodo variant | Chlorine less effective than iodine |

Q & A

Q. What are the common synthetic routes for 2-Amino-4-iodo-5-(trifluoromethyl)pyridine?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. A plausible route includes:

Iodination : Introduce iodine at the 4-position using electrophilic iodination reagents (e.g., N-iodosuccinimide) on a pre-functionalized pyridine derivative. For example, 5-(trifluoromethyl)pyridine derivatives can undergo regioselective iodination under controlled conditions .

Amination : Introduce the amino group at the 2-position via nucleophilic substitution or catalytic amination. Chloro- or nitro-precursors (e.g., 2-chloro-4-iodo-5-(trifluoromethyl)pyridine) can react with ammonia or amines under palladium catalysis .

- Key Considerations : Solvent polarity and temperature significantly impact regioselectivity and yield. Anhydrous conditions are critical for avoiding hydrolysis of reactive intermediates .

Q. How is the structure of this compound characterized?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : The amino proton appears as a broad singlet (~δ 5.5–6.5 ppm). Aromatic protons resonate as distinct signals, with splitting patterns reflecting substituent effects (e.g., iodine deshields adjacent protons).

- ¹³C NMR : The trifluoromethyl group shows a quartet (~δ 120–125 ppm, ≈ 35 Hz). Iodine’s electron-withdrawing effect shifts nearby carbons upfield .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (C₆H₅F₃IN₂⁺, exact mass ~310.93). Fragmentation patterns include loss of NH₂ or CF₃ groups .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during functionalization?

- Methodological Answer : Regioselectivity in iodination or amination is influenced by:

- Directing Groups : The trifluoromethyl group at the 5-position acts as a meta-director, favoring iodination at the 4-position.

- Catalytic Systems : Pd(OAc)₂/Xantphos enhances selectivity in cross-coupling reactions by stabilizing transition states .

- Reaction Optimization : Screening bases (e.g., Cs₂CO₃ vs. KOtBu) and solvents (DMF vs. THF) can shift selectivity. For example, polar aprotic solvents favor SNAr mechanisms in amination .

Q. What role does the iodine substituent play in modulating electronic properties?

- Methodological Answer :

- Electronic Effects : Iodine’s inductive (-I) effect increases the electrophilicity of the pyridine ring, enhancing reactivity toward nucleophilic substitution. This is critical for further derivatization (e.g., Suzuki couplings) .

- Steric Effects : The bulky iodine atom at the 4-position can hinder access to reactive sites, necessitating tailored catalysts (e.g., bulky phosphine ligands in Pd-mediated reactions) .

- Comparative Data : Compared to fluoro or chloro analogs, iodine’s polarizability improves π-stacking interactions in supramolecular assemblies, as observed in XRD studies of similar iodopyridines .

Q. How is this compound utilized in medicinal chemistry as a bioactive scaffold?

- Methodological Answer :

- Enzyme Inhibition : The trifluoromethyl group enhances metabolic stability, while the amino group serves as a hydrogen-bond donor. For example, analogs inhibit kinases (e.g., EGFR) by mimicking ATP’s adenine moiety .

- Structure-Activity Relationship (SAR) : Modifying the iodine position (e.g., 3- vs. 4-iodo) alters binding affinity. Computational docking studies (e.g., AutoDock Vina) guide rational design .

Q. What strategies optimize yields in cross-coupling reactions involving this compound?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with aryl boronic acids in degassed toluene/EtOH (3:1). Additives like TBAB (tetrabutylammonium bromide) improve solubility of iodinated intermediates .

- Buchwald-Hartwig Amination : Employ t-BuXPhos/Pd₂(dba)₃ for C–N bond formation. Microwave-assisted synthesis reduces reaction time (30 min vs. 24 h) .

- Yield Optimization :

- Temperature : 80–100°C balances reactivity and decomposition.

- Catalyst Loading : 5 mol% Pd achieves >80% yield without side-product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。